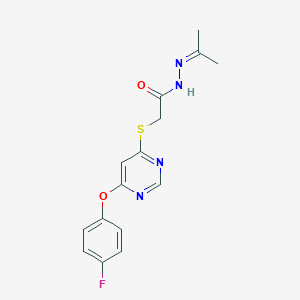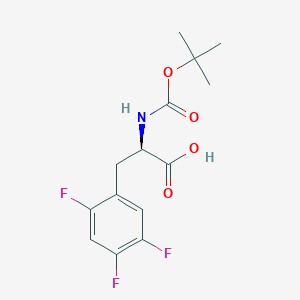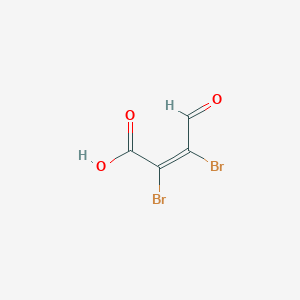![molecular formula C22H16Br2 B152243 2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene CAS No. 86631-56-3](/img/structure/B152243.png)
2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene
Overview
Description
The compound "2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene" is a brominated naphthalene derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds are often used as intermediates in the synthesis of various organic molecules, including dyes, pharmaceuticals, and materials with specific electronic properties.
Synthesis Analysis
The synthesis of naphthalene derivatives can be achieved through various methods. For instance, the synthesis of naphthalene bisimides with a heterocyclic moiety involves a stepwise protocol that includes imidization, nucleophilic displacement of bromine atoms, reductive dehalogenation, and oxidation . Another approach is the preparation of naphthalene diylbis(diphenylmethylium) from 1,8-dibromonaphthalene through deoxygenation and formation of a disiloxane . Additionally, oligo(naphthalene-2,3-diyl)s are synthesized via palladium-catalyzed cross-coupling reactions . These methods demonstrate the versatility in synthesizing brominated naphthalene derivatives.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex. For example, the helical secondary structure is a common feature in assemblies where naphthalene-like aromatic units are linked together . The structural analysis is often supported by NMR and X-ray diffraction studies, which provide insights into the conformation and electronic properties of these molecules .
Chemical Reactions Analysis
Naphthalene derivatives undergo various chemical reactions. The unique electron-transfer reduction behavior of naphthalene-1,8-diylbis(diphenylmethylium) leads to the formation of 1,1,2,2-tetraphenylacenaphthene . In another study, CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates results in the synthesis of substituted naphthalene amino esters . These reactions highlight the reactivity of brominated naphthalene derivatives and their potential in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the unexpected acidity of heterocyclic naphthalene bisimides is rationalized by DFT computational means and is influenced by specific solvation effects . The behavior of 2,6-bis(bromomethyl)naphthalene as a DNA crosslinking molecule is another example of the unique properties of these compounds, which are affected by the electron withdrawal extent of the halogen atoms and the substitution patterns .
Relevant Case Studies
Case studies involving naphthalene derivatives often focus on their application in organic synthesis and their biological activity. For example, the anticonvulsant activity of naphthalen-2-yl acetate derivatives has been evaluated, showing significant delay in the onset of convulsions . Additionally, the chemoselective Suzuki–Miyaura reactions of bromo-trifluoromethanesulfonyloxy-naphthalenes have been studied to understand the influence of steric and electronic parameters on the synthesis of aryl-substituted naphthalenes .
Scientific Research Applications
1. Nuclear Magnetic Resonance (NMR) Studies
- 2-(Bromomethyl)naphthalene has been studied for its NMR signal assignments. The 13C NMR signals were derived by comparing spectra with derivatives and determining relative spin-lattice relaxation rates (Ernst, 1989).
2. Chemical Reactions and Mechanisms
- Research demonstrates the conversion of 2-(bromomethyl)benzophenone into naphthalene derivatives through a mechanism involving 1-phenylisobenzofuran generation (Faragher & Gilchrist, 1976).
- Studies on 1,8-di(bromomethyl)naphthalene show its crystalline state conformation, indicating electrostatic binding and strain relief in the molecule (Robert et al., 1974).
3. Photochemistry and Photophysics
- The photochemical reactions of 2-(bromomethyl)naphthalene in solutions have been explored, revealing different relaxation and reaction dynamics of the S1 and S2 states (Watanabe et al., 2000).
- Studies on two-photon laser-induced reactions of bis(halomethyl)naphthalenes show the formation of monoradicals and two-photon products through intermediate stages (Ouchi et al., 1997).
4. Crystal Structure Analysis
- Crystallographic analysis of octakis(bromomethyl)naphthalene revealed its chiral conformation and rotational barrier, providing insights into molecular conformation and stability (Simaan et al., 2003).
5. Organometallic Chemistry
- Reactions of (bromomethyl)naphthalene derivatives with iron nonacarbonyl have been investigated, forming trimethylenemethaneiron carbonyl complexes, which are important in organometallic chemistry (Kritskaya et al., 1971).
6. Biological Applications
- Certain derivatives of (bromomethyl)naphthalene have shown promise as DNA crosslinking molecules, with potential applications in medicinal chemistry (Higashi et al., 2009).
properties
IUPAC Name |
2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUEDHFRJQSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400473 | |
| Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54130-90-4 | |
| Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




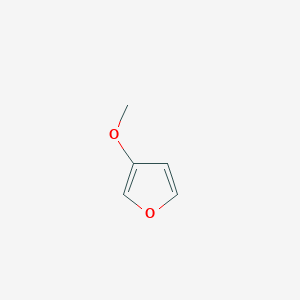
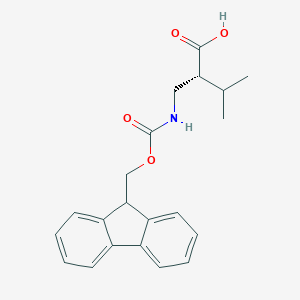
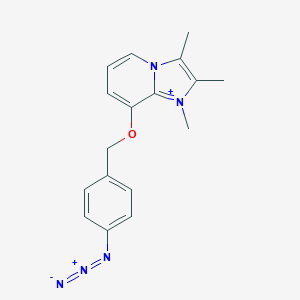
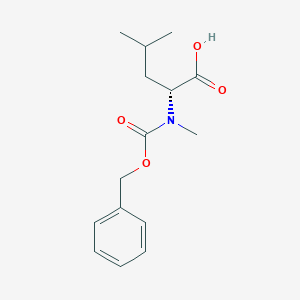

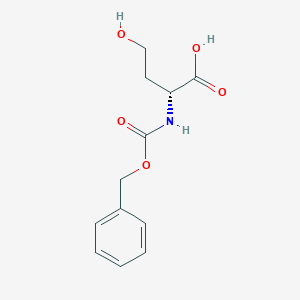
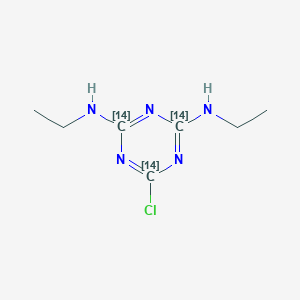

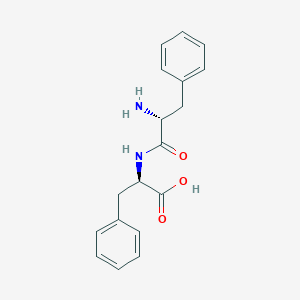
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
